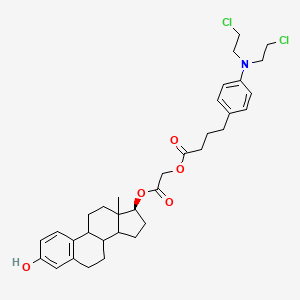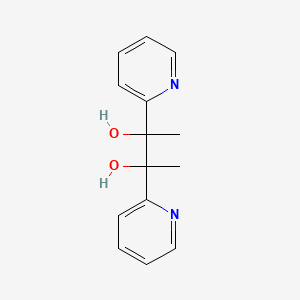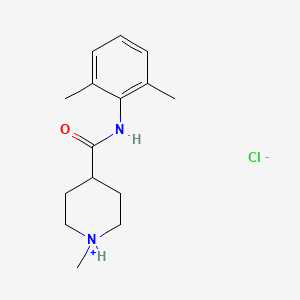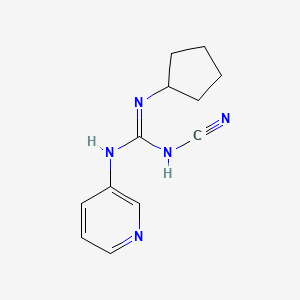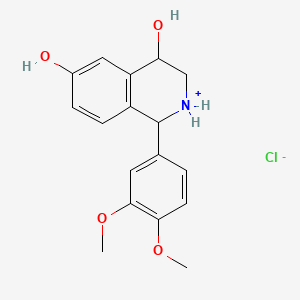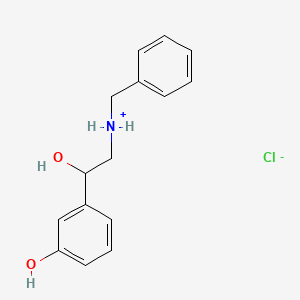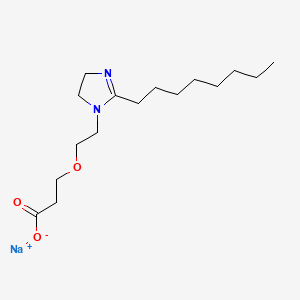
1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt typically involves the reaction of octylamine with ethylene oxide to form an intermediate, which is then reacted with imidazoline
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or water, with the temperature maintained between 50-70°C. The product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolines, oxides, and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in applications such as emulsification and dispersion. The molecular targets include cell membranes and other lipid-containing structures, where it can alter permeability and fluidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octyl-1H-imidazole: Similar structure but lacks the carboxyethoxyethyl group.
1-(Carboxymethyl)-2-octyl-2-imidazoline sodium salt: Similar but with a carboxymethyl group instead of carboxyethoxyethyl.
2-Octyl-2-imidazoline: Lacks the carboxyethoxyethyl and sodium salt components.
Uniqueness
1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt is unique due to its specific functional groups that confer enhanced surfactant properties. The presence of the carboxyethoxyethyl group and the sodium salt makes it more soluble in water and effective in reducing surface tension compared to its analogs.
Eigenschaften
CAS-Nummer |
56484-15-2 |
|---|---|
Molekularformel |
C16H29N2NaO3 |
Molekulargewicht |
320.40 g/mol |
IUPAC-Name |
sodium;3-[2-(2-octyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate |
InChI |
InChI=1S/C16H30N2O3.Na/c1-2-3-4-5-6-7-8-15-17-10-11-18(15)12-14-21-13-9-16(19)20;/h2-14H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
ZNFTWFNXQBAHJI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


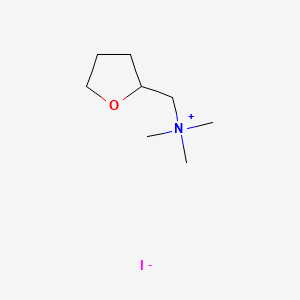

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)

![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
